Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide
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Overview
Description
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is a chemical compound with the molecular formula C17H21IN2O3. This compound is known for its unique structure, which includes a carbamic acid ester linked to a trimethylammonio group and an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide typically involves the reaction of p-methoxyphenyl isocyanate with m-(trimethylammonio)phenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The iodide ion is introduced through a subsequent reaction with an iodinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: DDQ, PIFA (phenyliodine(III) bis(trifluoroacetate))
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as thiols, amines, and halides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.
Scientific Research Applications
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide involves its interaction with molecular targets through its ester and ammonio groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The iodide ion may also play a role in facilitating these interactions by stabilizing the compound’s structure.
Comparison with Similar Compounds
Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide can be compared with similar compounds such as:
Carbamic acid, (p-methoxyphenyl)-, m-(dimethylamino)phenyl ester: This compound lacks the trimethylammonio group, resulting in different chemical properties and reactivity.
Carbamic acid, (p-methoxyphenyl)-, m-(ethylammonio)phenyl ester: The presence of an ethylammonio group instead of a trimethylammonio group alters its interactions and applications.
Carbamic acid, (p-methoxyphenyl)-, m-(methylammonio)phenyl ester:
The uniqueness of this compound lies in its specific ester and ammonio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
64049-76-9 |
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Molecular Formula |
C17H21IN2O3 |
Molecular Weight |
428.26 g/mol |
IUPAC Name |
[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C17H20N2O3.HI/c1-19(2,3)14-6-5-7-16(12-14)22-17(20)18-13-8-10-15(21-4)11-9-13;/h5-12H,1-4H3;1H |
InChI Key |
FSPCTJBAEALZSF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
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